molecular formula C13H12N2O2S B4581559 5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No. B4581559
M. Wt: 260.31 g/mol
InChI Key: QCHJPKWVQYJJRN-FLIBITNWSA-N
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Description

1,3-Thiazolidin-4-ones are a significant group of heterocyclic compounds with a wide range of applications in medicinal chemistry. Their versatile nature stems from the scaffold's ability to participate in various chemical reactions, leading to compounds with significant biological activities. The synthesis and exploration of these compounds have led to the development of numerous derivatives with enhanced properties and potential applications (Cunico, Gomes, & Vellasco, 2008).

Synthesis Analysis

The synthesis of 1,3-thiazolidin-4-ones and their derivatives, including "5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one", involves classical isosteres and has evolved from the mid-nineteenth century to present day. Advanced synthesis methodologies, including green chemistry approaches, have been developed for these compounds, highlighting their structural and biological potential (Santos, Jones Junior, & Silva, 2018).

Molecular Structure Analysis

Research on 1,3-thiazolidin-4-ones has provided insights into their molecular structure, showcasing the importance of the thiazolidinone nucleus and its functionalized analogues. These structures serve as key components in commercial pharmaceuticals, demonstrating significant pharmacological importance and versatility for modifications (ArunlalV., Vandana, & Biju, 2015).

Chemical Reactions and Properties

1,3-Thiazolidin-4-ones undergo diverse chemical reactions, offering enormous scope in medicinal chemistry. Their reactivity allows for the synthesis of a wide array of biologically active compounds, emphasizing the utility of thiazolidinone scaffolds in drug development (Issac & Tierney, 1996).

Scientific Research Applications

Antibacterial and Antimicrobial Activities

5-Arylidene-2-imino-1,3-thiazolidin-4-ones have been synthesized and investigated for their potential antibacterial and antimicrobial activities. These compounds demonstrate considerable efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives substituted with hydroxy, methoxy, nitro, and chloro groups on the benzene ring exhibited significant antimicrobial activity, particularly against Gram-positive microorganisms and Haemophilus influenzae. This suggests that the substituted and unsubstituted 5-arylidene moiety plays a crucial role in enhancing the antimicrobial properties of this class of compounds (Vicini et al., 2006).

Anti-inflammatory and Antinociceptive Activities

5-Arylidene-2-imino-1,3-thiazolidin-4-ones have also been explored for their anti-inflammatory and antinociceptive properties. Novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones, with various substitutions at imino phenyl and arylidene groups, exhibited significant in vivo anti-inflammatory, antinociceptive, and in vitro free-radical scavenging activities. Notably, these compounds displayed significant activity in acute inflammation models without the presence of an acidic group, unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating their potential as non-ulcerogenic tri-action drug candidates (Chawla et al., 2019).

properties

IUPAC Name

(5Z)-2-amino-5-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-2-6-17-10-5-3-4-9(7-10)8-11-12(16)15-13(14)18-11/h2-5,7-8H,1,6H2,(H2,14,15,16)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHJPKWVQYJJRN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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